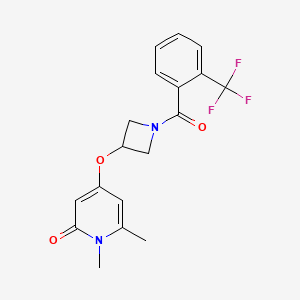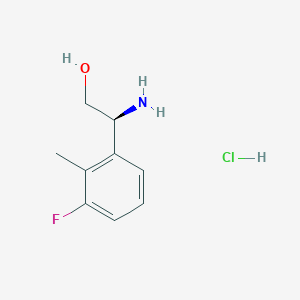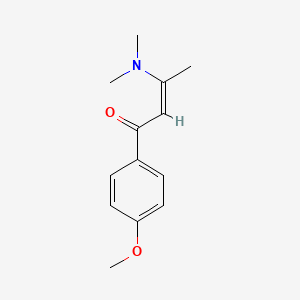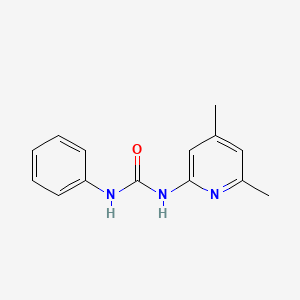![molecular formula C22H14ClN3 B2630386 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-06-5](/img/structure/B2630386.png)
7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a type of pyrazoloquinoline, which is a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves the condensation and hydrolysis of corresponding acids, followed by cyclization. This yields the pyrazoloquinolines, which are then substituted to yield the final compound . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines include condensation, hydrolysis, and cyclization. These reactions yield the pyrazoloquinolines, which are then substituted to yield the final compound .科学的研究の応用
Synthesis and Chemical Properties
- 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives have been synthesized through various chemical processes, demonstrating the compound's versatility in creating novel heterocyclic compounds. These derivatives exhibit potential for biological activity, suggesting their use in medicinal chemistry (Mulwad & Lohar, 2003).
Optical and Spectroscopic Applications
- Optical absorption measurements and quantum-chemical simulations reveal that this compound derivatives show substantial changes in absorption spectra, especially in the spectral range of 240–370 nm, indicating potential applications in optoelectronics and material sciences (Koścień et al., 2003).
- These compounds exhibit solvatochromism and are candidates for luminescent or electroluminescent applications, emitting light in the green-yellow range of the visible spectrum, which could be significant for display technologies (Danel et al., 2010).
Molecular Sensor Applications
- This compound forms the basis of brightly fluorescent molecular sensors, indicating its utility in the development of new sensing materials for detecting various chemical species (Rurack et al., 2002).
Electrochemical Applications
- Quinoxaline derivatives, structurally related to this compound, have shown promise as corrosion inhibitors for mild steel in acidic media, implying the potential of similar derivatives in corrosion protection applications (Saraswat & Yadav, 2020).
- Electrochemical synthesis methods have also been employed to synthesize derivatives of this compound, offering an efficient and environmentally friendly approach to producing these compounds (Alajmi & Youssef, 2021).
Photophysics and Electronic Properties
- Studies on the photophysical properties of derivatives show potential applications in molecular logic switches and optoelectronic devices. These compounds exhibit unique photophysical behaviors such as solvatochromism and acidochromism, making them suitable for a wide range of applications in electronics and photonics (Uchacz et al., 2016).
Safety and Hazards
While the specific safety and hazards of “7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” are not mentioned, a related compound, “7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine”, is classified as Acute Tox. 3 Oral and Eye Irrit. 2. It is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
特性
IUPAC Name |
7-chloro-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3/c23-16-11-12-18-20(13-16)24-14-19-21(15-7-3-1-4-8-15)25-26(22(18)19)17-9-5-2-6-10-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKRHIYZHTZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2630304.png)
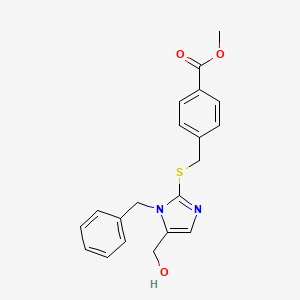
![2-[1-(Hydroxyimino)ethyl]benzofuran](/img/structure/B2630308.png)
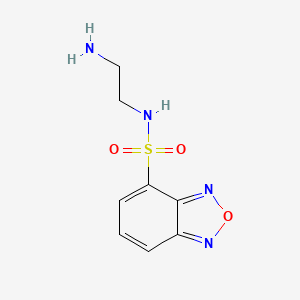


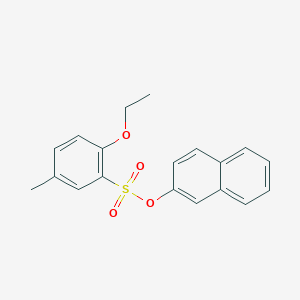
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2630316.png)
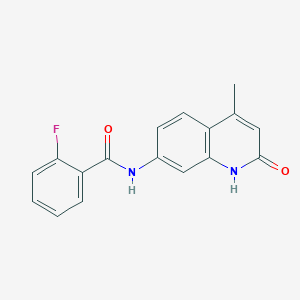
![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)
